

Bamipine chemical structure and properties

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Compound of Interest		
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Bamipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine is a first-generation H1 antihistamine distinguished by its piperidine structure and notable anticholinergic properties. Primarily utilized in topical formulations for the symptomatic relief of pruritus and allergic skin reactions, **Bamipine** functions as a competitive antagonist at histamine H1 receptors. This guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and established analytical and synthetic methodologies related to **Bamipine**, intended to serve as a comprehensive resource for the scientific community.

Chemical Structure and Identifiers

Bamipine, with the IUPAC name N-benzyl-1-methyl-N-phenylpiperidin-4-amine, is a tertiary amine featuring a central piperidine ring.[1] The chemical structure is characterized by the attachment of a methyl group to the piperidine nitrogen, and a phenyl and a benzyl group to the amino substituent at the 4-position.

Table 1: Chemical Identifiers for Bamipine



Identifier	Value
IUPAC Name	N-benzyl-1-methyl-N-phenylpiperidin-4-amine[1]
CAS Number	4945-47-5[1]
PubChem CID	72075[1]
Molecular Formula	C19H24N2[1]
Molecular Weight	280.41 g/mol
SMILES	CN1CCC(CC1)N(CC2=CC=CC2)C3=CC=C C=C3[1]
InChI Key	VZSXTYKGYWISGQ-UHFFFAOYSA-N

Physicochemical Properties

Bamipine is a crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Bamipine

Property	Value
Melting Point	115 °C
Boiling Point	413.12 °C (estimated)
рКа	3.34 ± 0.04 (predicted)
LogP	4.1 (predicted)
Solubility	Soluble in DMSO

Pharmacology Mechanism of Action

Bamipine exerts its therapeutic effects primarily through competitive antagonism of histamine H1 receptors.[2] During an allergic response, histamine released from mast cells and basophils



binds to H1 receptors, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability.[2] By binding to these receptors, **Bamipine** blocks the action of histamine, thereby mitigating these allergic symptoms.[2] As a first-generation antihistamine, **Bamipine** can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[3] It also possesses anticholinergic properties, contributing to side effects like dry mouth.[3]

Pharmacodynamics

The primary pharmacodynamic effect of **Bamipine** is the inhibition of histamine-induced responses. This includes the suppression of allergic reactions such as urticaria and pruritus.[2] Its anticholinergic activity can also contribute to its overall effects.

Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

When applied topically, **Bamipine** reaches its maximal effect within 20 to 60 minutes, and the effects can last for up to 48 hours.[3] Systemic absorption through intact skin is not significant. [3] Limited information is available regarding the detailed metabolic pathways of **Bamipine**. However, like many other antihistamines, it is expected to be metabolized in the liver, potentially by the cytochrome P450 (CYP) enzyme system. The specific isozymes involved in its metabolism have not been extensively studied.

Therapeutic Uses

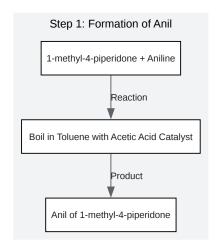
Bamipine is primarily used as a topical antipruritic agent for the relief of itching and other symptoms associated with insect bites, urticaria (hives), and other allergic skin conditions.[2][3] It is available in formulations such as gels and ointments.

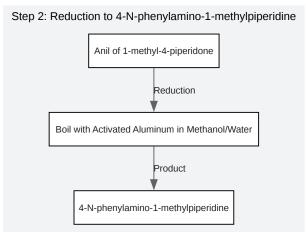
Experimental Protocols Synthesis of Bamipine

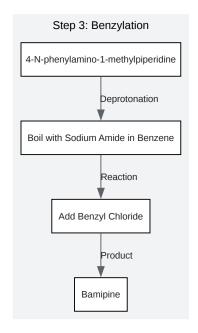
A common synthetic route to **Bamipine** involves a multi-step process starting from 1-methyl-4-piperidone.



Experimental Workflow: Synthesis of Bamipine







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Caption: A three-step synthesis of **Bamipine**.

Detailed Methodology:

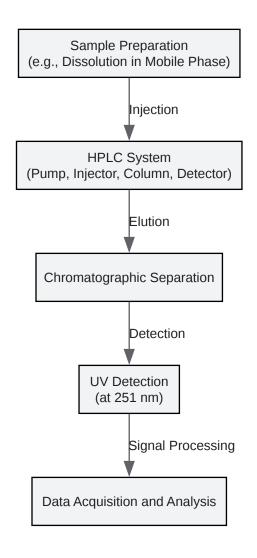
- Formation of the Anil of 1-methyl-4-piperidone: 80 g of 1-methyl-4-piperidone and 70 g of aniline are refluxed in 350 ml of toluene with a few drops of glacial acetic acid as a catalyst, using a water separator. The reaction is continued until the theoretical amount of water has been separated. The toluene is then distilled off, and the remaining product is purified by fractional distillation under reduced pressure.
- Reduction to 4-N-phenylamino-1-methylpiperidine: 100 g of the anil is refluxed for 8 hours
 with 30 g of activated aluminum borings in a mixture of 300 ml of methanol and 60 ml of
 water. After the reaction, the solid is separated, the solvent is evaporated, and the product is
 purified by fractional distillation under reduced pressure.
- Benzylation to form Bamipine: 95 g of 4-N-phenylamino-1-methylpiperidine is refluxed with 22 g of pulverized sodium amide in 300 ml of benzene under a nitrogen atmosphere until the evolution of ammonia ceases. 64 g of benzyl chloride is then added dropwise to the boiling mixture, and refluxing is continued for several hours. After cooling, the solution is washed with water and dried. The solvent is evaporated, and the resulting Bamipine base is recrystallized from dibutyl ether.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method can be used for the quantitative determination of **Bamipine** in pharmaceutical formulations.

Experimental Workflow: HPLC Analysis of Bamipine





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Caption: A typical workflow for the HPLC analysis of **Bamipine**.

Detailed Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size) is suitable for the separation.[2]
- Mobile Phase: A mixture of aqueous ammonium acetate (0.015 M, pH 4.7) and acetonitrile (35:65 v/v) can be used as the mobile phase.[2]
- Flow Rate: A flow rate of 0.9 ml/min is typically employed.[2]



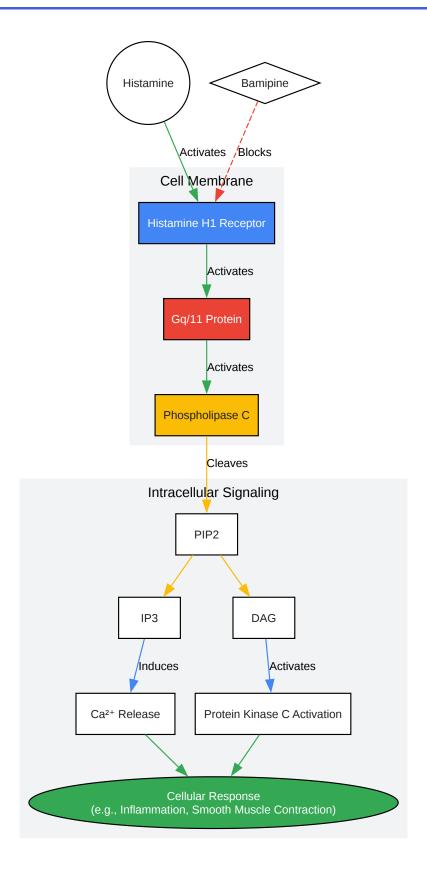
- Detection: UV detection is performed at a wavelength of 251 nm.[2]
- Sample Preparation: A suitable amount of the pharmaceutical formulation is accurately weighed and dissolved in the mobile phase to achieve a known concentration.
- Quantification: The concentration of **Bamipine** in the sample is determined by comparing its peak area to that of a standard solution of known concentration.

Signaling Pathways

As a histamine H1 receptor antagonist, **Bamipine** interferes with the Gq/11 protein-coupled signaling pathway activated by histamine.

Signaling Pathway: Histamine H1 Receptor





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Caption: **Bamipine** blocks the histamine H1 receptor signaling pathway.



Upon binding of histamine to the H1 receptor, the associated Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events lead to the characteristic physiological responses of an allergic reaction. **Bamipine**, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.

Conclusion

Bamipine remains a relevant first-generation antihistamine, particularly for topical applications in dermatology. This guide has provided a detailed overview of its chemical and pharmacological properties, along with established methods for its synthesis and analysis. The information presented herein is intended to support further research and development efforts involving this compound.

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